1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as selinexor , have been found to inhibit nuclear transport, specifically targeting the exportin 1 complex (XPO1) . XPO1 is responsible for transporting many molecules, including tumor suppressor proteins and oncoprotein transcript RNAs, from the nucleus into the cytoplasm .
Mode of Action
For instance, Selinexor, a selective inhibitor of nuclear export, binds to XPO1 and inhibits its function, leading to the accumulation of tumor suppressor proteins in the nucleus .
Biochemical Pathways
If we consider the action of similar compounds, the inhibition of xpo1 can affect multiple pathways related to cell proliferation and survival . This can lead to the suppression of tumor growth in various malignancies .
Pharmacokinetics
Selinexor, a similar compound, exhibits linear and time-independent pharmacokinetics across a wide dose range, with moderately rapid absorption and moderate elimination .
Result of Action
Based on the effects of similar compounds, it can be hypothesized that it may lead to the accumulation of tumor suppressor proteins in the nucleus, thereby inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response . By binding to the active site of cGAS, this compound can modulate the production of cyclic GMP-AMP (cGAMP), thereby influencing downstream signaling pathways. Additionally, this compound can interact with other biomolecules, such as kinases, which play a role in cell signaling and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the WNT/planar cell polarity (PCP) pathway, which is crucial for cell polarity and directional movement . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby impacting cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, such as cGAS, inhibiting their activity and altering the production of signaling molecules like cGAMP . Additionally, it can interact with kinases, leading to the inhibition or activation of these enzymes and subsequent changes in cell signaling pathways . These interactions can result in changes in gene expression, ultimately affecting cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on enzymes like cGAS over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cell signaling and gene expression, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects, emphasizing the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, thereby affecting the levels of key metabolites like cGAMP . Additionally, it can modulate the activity of kinases and other enzymes involved in cell signaling, further impacting metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through transporter proteins and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within cells can influence its activity and function, with higher concentrations in specific compartments leading to more pronounced effects on cell signaling and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize to the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods involve the formation of the pyrrole and pyrazine rings under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione include other nitrogen-containing heterocycles, such as:
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific combination of pyrrole and pyrazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-pyrazin-2-ylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGABGNMQXFTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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